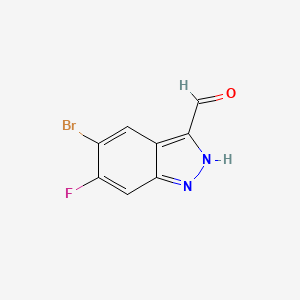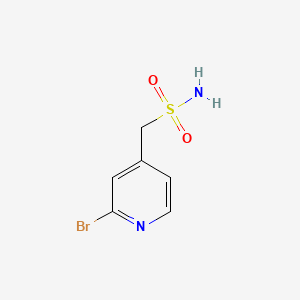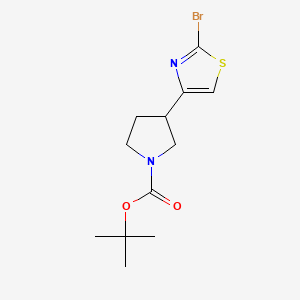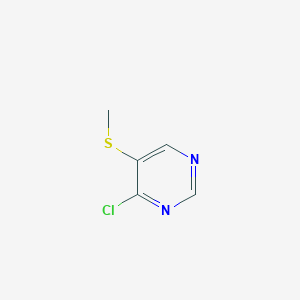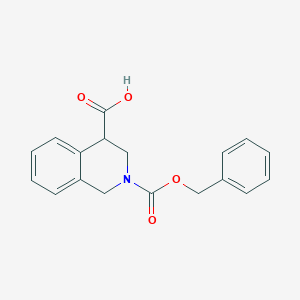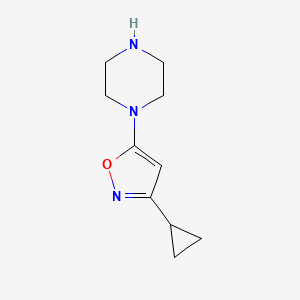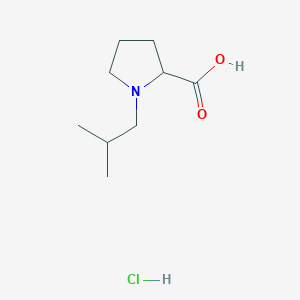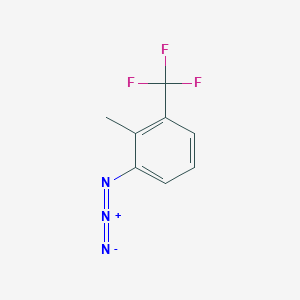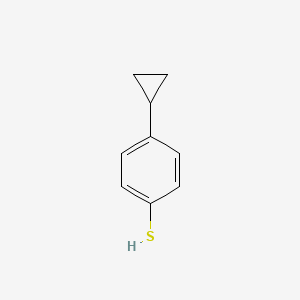
4-Cyclopropylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylbenzene-1-thiol is an organic compound that features a benzene ring substituted with a cyclopropyl group and a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbenzene-1-thiol typically involves the introduction of a cyclopropyl group to a benzene ring followed by the addition of a thiol group. One common method involves the cyclopropanation of benzene derivatives using cyclopropyl halides in the presence of a strong base. The thiol group can then be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or sodium hydrosulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclopropylbenzene.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Thiolating agents like thiourea and sodium hydrosulfide are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclopropylbenzene.
Substitution: Thioethers and other derivatives
Scientific Research Applications
4-Cyclopropylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropylbenzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
Benzene-1-thiol: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Cyclopropylmethanethiol: Similar thiol functionality but different aromatic structure
Uniqueness
4-Cyclopropylbenzene-1-thiol is unique due to the presence of both a cyclopropyl group and a thiol group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
54997-86-3 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
4-cyclopropylbenzenethiol |
InChI |
InChI=1S/C9H10S/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 |
InChI Key |
KDBMAPTVSLWDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
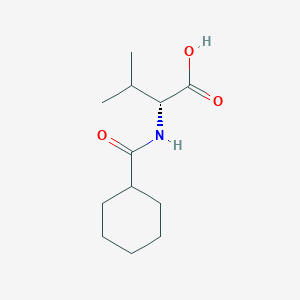
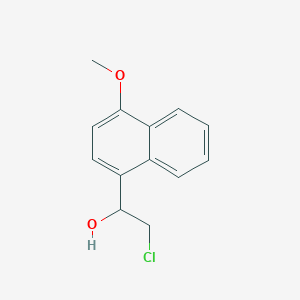
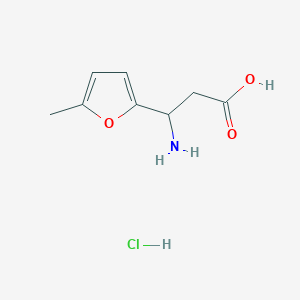
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

